![molecular formula C13H5F7O2 B4806799 2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B4806799.png)
2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]phenol
Descripción general
Descripción
2-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenoxy]phenol is an organofluorine compound known for its unique chemical structure and properties. It is a colorless liquid with hygroscopic properties and a faintly phenolic odor. This compound is used as an aryl fluorinated building block in various chemical syntheses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]phenol typically involves the use of octafluorotoluene as a starting reagent. The process includes multiple steps of fluorination and phenol substitution reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes, often utilizing specialized equipment to handle the highly reactive fluorine gas. The reaction conditions are carefully monitored to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can undergo nucleophilic substitution reactions, where the phenolic hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less oxidized phenolic compounds.
Substitution: Various substituted phenolic derivatives.
Aplicaciones Científicas De Investigación
2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]phenol involves its interaction with various molecular targets. The compound’s fluorinated structure allows it to engage in strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 2,3,5,6-Tetrafluorophenol
- 4-(Trifluoromethyl)phenol
- Pentafluorophenol
- 4-Fluorophenol
- 3,5-Bis(trifluoromethyl)benzenethiol
Comparison: 2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]phenol is unique due to the presence of both tetrafluoro and trifluoromethyl groups on the phenoxy ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar fluorinated phenols .
Propiedades
IUPAC Name |
2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F7O2/c14-8-7(13(18,19)20)9(15)11(17)12(10(8)16)22-6-4-2-1-3-5(6)21/h1-4,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUISDYXPTYZQKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


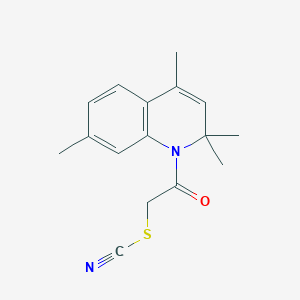
![1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)piperidine](/img/structure/B4806743.png)

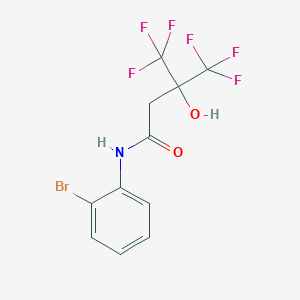
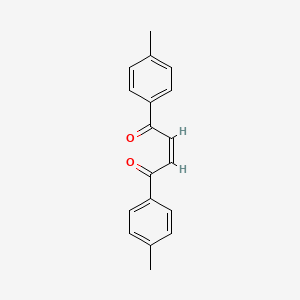

![2,2-dimethyl-N-[2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B4806775.png)
![8-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]-2-methylquinoline](/img/structure/B4806778.png)
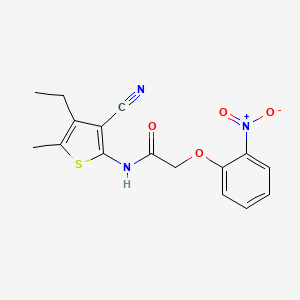
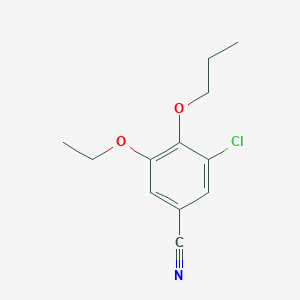
![1-(2,3-DIMETHYLPHENYL)-4-[1-(ETHANESULFONYL)PIPERIDINE-3-CARBONYL]PIPERAZINE](/img/structure/B4806798.png)
![[1-(2-{[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4806810.png)
![N-{[4-({[(2,4-difluorophenyl)amino]carbonyl}amino)phenyl]sulfonyl}benzamide](/img/structure/B4806812.png)
![(5E)-3-phenyl-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)imidazolidine-2,4-dione](/img/structure/B4806813.png)
